Acetylacetonatobis(cyclooctene)rhodium(I)

Vue d'ensemble

Description

Acetylacetonatobis(cyclooctene)rhodium(I) is a coordination compound . It is commonly used as a precursor to synthesize mononuclear rhodium complexes . It is also used as a catalyst in asymmetric arylation reactions .

Synthesis Analysis

This compound is commonly used as a precursor to synthesize mononuclear rhodium complexes . It is also used as a catalyst in asymmetric arylation reactions .Molecular Structure Analysis

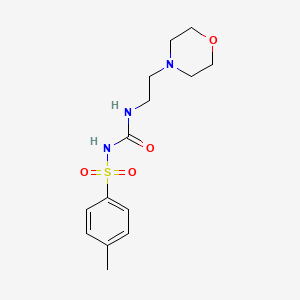

The molecular formula of Acetylacetonatobis(cyclooctene)rhodium(I) is C21H35O2Rh4 . It has a molecular weight of 422.41 .Chemical Reactions Analysis

Acetylacetonatobis(cyclooctene)rhodium(I) is used in combination with phosphine ligands to catalyze the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds . It is also a rhodium source for the catalytic addition of arylboronic acids to N-tert-butanesulfinyl imino esters .Physical and Chemical Properties Analysis

Acetylacetonatobis(cyclooctene)rhodium(I) is a yellow powder . It has a melting point of 138-140 °C . The solubility in water and density are not specified in the search results.Applications De Recherche Scientifique

1. Optical Activity and Circular Dichroism Studies

- Study on Rhodium(I) Compounds : Research by Kinoshita et al. (1977) focused on rhodium(I) compounds containing optically active trans-cyclooctene. They prepared three new rhodium(I) compounds, including ones with acetylacetonate, and studied their absorption and circular dichroism spectra. These studies help in understanding the absolute configuration of coordinated alkenes (Kinoshita et al., 1977).

2. Synthesis and Characterization of Complexes

- Synthesis of Iminopyridine Rhodium(I) Complexes : A study by Kanas et al. (2008) involved the synthesis of new iminopyridine rhodium(I) complexes from Rh(coe)2(acac). These complexes were characterized using various physical methods, highlighting the diverse chemical properties and reactivity of acetylacetonato rhodium(I) complexes (Kanas et al., 2008).

3. Catalysis and Reaction Mechanisms

- Catalytic Applications : Vu et al. (2013) demonstrated the use of acetylacetonato(1,5-cyclooctadiene)rhodium(I) as a catalyst precursor in the hydroformylation of olefins. The study emphasized the high conversion and selectivity of these catalysts in transforming olefins to corresponding aldehydes, showcasing the catalytic potential of such compounds (Vu et al., 2013).

4. Structural and Molecular Studies

- Crystal Structure Analysis : Huq and Skapski (1974) refined the structure of acetylacetonatodicarbonylrhodium(I) using X-ray diffractometer data. Their work provided detailed insights into the molecular structure, contributing to a deeper understanding of the physical and chemical properties of such complexes (Huq & Skapski, 1974).

Safety and Hazards

Mécanisme D'action

Target of Action

Acetylacetonatobis(cyclooctene)rhodium(I), also known as CID 11235539, is a coordination compound of rhodium. It is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes.

Mode of Action

As a catalyst, Acetylacetonatobis(cyclooctene)rhodium(I) works by lowering the activation energy of the reaction and providing an alternative reaction pathway. It interacts with the reactant molecules, forming temporary bonds that allow the reaction to proceed more efficiently . The exact nature of these interactions can vary depending on the specific reaction being catalyzed.

Biochemical Pathways

The biochemical pathways affected by Acetylacetonatobis(cyclooctene)rhodium(I) are those of the chemical reactions it catalyzesInstead, it speeds up the reaction rate, allowing the reaction to reach equilibrium more quickly .

Result of Action

The primary result of the action of Acetylacetonatobis(cyclooctene)rhodium(I) is the acceleration of the chemical reactions it catalyzes. By lowering the activation energy and providing an alternative reaction pathway, it allows these reactions to proceed more quickly and efficiently .

Propriétés

InChI |

InChI=1S/2C8H14.C5H8O2.Rh/c2*1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h2*1-2H,3-8H2;3,6H,1-2H3;/b;;4-3-; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMZHAUBWDEWCR-DVACKJPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C1CCC[CH][CH]CC1.C1CCC[CH][CH]CC1.[Rh] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B3130957.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)